N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
This compound is a β-carboline derivative featuring a 1,3,4,9-tetrahydro-2H-β-carboline core linked to a carboxamide group. The carboxamide side chain includes a 2-oxoethyl moiety substituted with a 4-isopropylphenylamino group. β-Carbolines are heterocyclic alkaloids known for diverse biological activities, including interactions with serotonin receptors, monoamine oxidase inhibition, and anticancer properties . The structural uniqueness of this compound lies in its combination of a β-carboline scaffold with an isopropylphenyl-substituted amide, which may influence receptor binding affinity, metabolic stability, and solubility compared to simpler analogs.
Properties
IUPAC Name |
N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)16-7-9-17(10-8-16)25-22(28)13-24-23(29)27-12-11-19-18-5-3-4-6-20(18)26-21(19)14-27/h3-10,15,26H,11-14H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJSBSORCHSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. One common method includes the condensation of an appropriate amine with a beta-carboline derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences :
- The β-carboline core of the target compound distinguishes it from coumarin (), oxazole/thiazole (), and isoxazole/naphthalene () derivatives. β-Carbolines are associated with neuroactive properties, whereas coumarins often exhibit anticoagulant or anticancer effects .
Substituent Impact: The 4-isopropylphenyl group in the target compound enhances lipophilicity compared to the methoxyphenethyl () or dimethylaminophenyl () groups. This may improve blood-brain barrier penetration but reduce aqueous solubility. Sulfamoyl and fluorinated substituents () are linked to enhanced metabolic stability and target selectivity, whereas the target compound’s amide linkage may prioritize flexibility in receptor binding .
In contrast, coumarin derivatives () are more likely to target cyclooxygenase or histone deacetylases . The absence of sulfonamide or fluorine groups (cf. ) may limit the target compound’s antimicrobial or kinase-inhibitory effects but reduce toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
